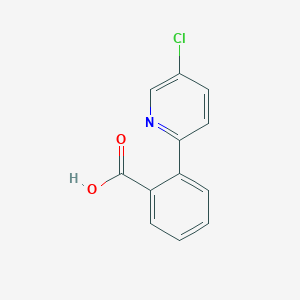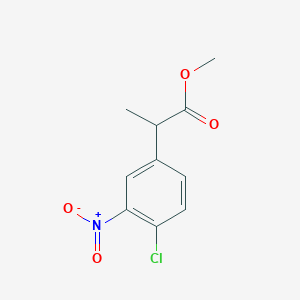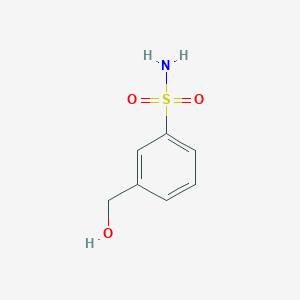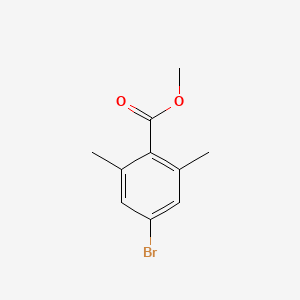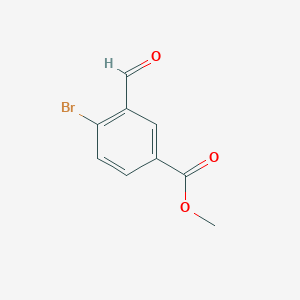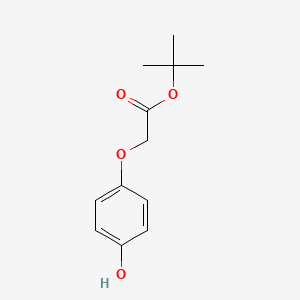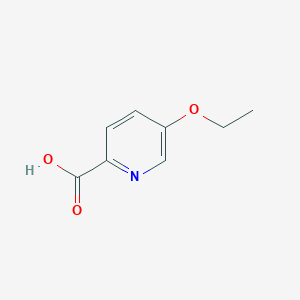![molecular formula C6H5N7S B1323028 6-Amino-3-(1H-pirazol-5-il)[1,2,4]triazolo[3,4-b][1,3,4]-tiadiazol CAS No. 1007469-54-6](/img/structure/B1323028.png)
6-Amino-3-(1H-pirazol-5-il)[1,2,4]triazolo[3,4-b][1,3,4]-tiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is a useful research compound. Its molecular formula is C6H5N7S and its molecular weight is 207.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Este compuesto ha mostrado promesa en estudios in vitro por sus propiedades antivirales. Un estudio destacó la síntesis de derivados que exhibieron actividad significativa contra los coronavirus . La capacidad de atacar la replicación viral lo convierte en un posible candidato para futuras investigaciones en el desarrollo de fármacos antivirales.
Actividad Antitumoral
El mismo conjunto de derivados también demostró actividad antitumoral. El modo de acción se identificó como la inhibición de la polimerización de la tubulina, que es un proceso crucial en la división celular . Esto sugiere su posible uso en terapia contra el cáncer, particularmente en el tratamiento de células tumorales que se dividen rápidamente.
Agentes Anticancerígenos
Los derivados de 1,3,4-tiadiazol, una estructura central en el compuesto, se han estudiado ampliamente por sus propiedades citotóxicas. Se sabe que interrumpen los procesos de replicación del ADN, inhibiendo así la replicación de las células cancerosas . Esto los hace valiosos en la búsqueda de nuevos fármacos contra el cáncer.
Inhibición de la Polimerización de la Tubulina
La inhibición de la polimerización de la tubulina es un mecanismo terapéutico significativo. Impide la formación de microtúbulos, esenciales para la división celular. Este mecanismo es particularmente útil para detener la proliferación de células cancerosas, convirtiéndolo en un objetivo para el diseño de fármacos contra el cáncer .
Actividad Antimicrobiana
Los compuestos con estructuras de 1,3,4-tiadiazol se han asociado con una amplia gama de actividades terapéuticas, incluidos los efectos antimicrobianos. Esto sugiere que nuestro compuesto podría modificarse para mejorar su eficacia contra diversas infecciones bacterianas .
Actividad Antifúngica
De forma similar a sus propiedades antimicrobianas, los derivados de 1,3,4-tiadiazol también han mostrado actividad antifúngica. Esto abre posibilidades para que el compuesto se use en el tratamiento de infecciones fúngicas, que son una preocupación importante en pacientes inmunocomprometidos .
Propiedades Analgésicas y Antiinflamatorias
La estructura central del compuesto está relacionada con otras moléculas que han demostrado propiedades analgésicas y antiinflamatorias. Esto indica posibles aplicaciones en el control del dolor y la inflamación, que son críticas en diversas afecciones médicas .
Efectos Anticonvulsivos
Se han explorado los derivados de 1,3,4-tiadiazol por sus efectos anticonvulsivos. Esto sugiere que el compuesto en cuestión podría ser un punto de partida para desarrollar nuevos tratamientos para trastornos convulsivos .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities, such as its antiviral and antitumoral activity . Additionally, its potential applications as a metal-free detonating substance could be explored, given its excellent thermal stability and high positive heats of formation .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and ultimately cell death . The compound’s antitumoral activity is primarily due to this mechanism .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Análisis Bioquímico
Biochemical Properties
3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit tubulin polymerization, which is essential for cell division . Additionally, it interacts with various kinases, modulating their activity and thereby affecting cell signaling pathways . The nature of these interactions is primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the context.
Cellular Effects
The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA replication . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases and tubulin, leading to their inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the active sites of these enzymes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as cell division and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine have been observed to change over time. The compound is relatively stable, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine within cells and tissues are facilitated by various transporters and binding proteins . It is primarily transported through the bloodstream, where it binds to plasma proteins . Within cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is critical for its activity. It has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it interacts with DNA and transcription factors, modulating gene expression . In the mitochondria, it affects the mitochondrial membrane potential and induces apoptosis . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .
Propiedades
IUPAC Name |
3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJQBFOMCSIAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NN=C3N2N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

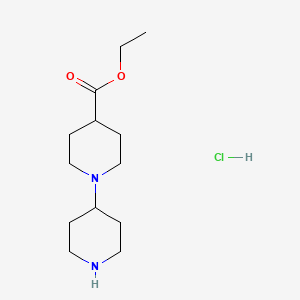


![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)
